Introduction: The Significance of the 4-Substituted Piperidine Scaffold
Introduction: The Significance of the 4-Substituted Piperidine Scaffold
An In-depth Technical Guide to the Basic Properties of 4-(Cyclohexylmethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals across a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases[1][2]. Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows it to adopt a stable chair conformation, presenting substituents in well-defined spatial orientations. This feature is critical for precise interactions with biological targets. 4-(Cyclohexylmethyl)piperidine belongs to this important class of molecules. As a 4-substituted piperidine, it possesses a key structural motif that is frequently exploited in drug design[3]. The presence of a lipophilic cyclohexylmethyl group at the 4-position significantly influences its physicochemical properties, particularly its basicity, solubility, and pharmacokinetic profile. This guide provides an in-depth analysis of the core basic properties of 4-(Cyclohexylmethyl)piperidine, offering field-proven insights and detailed experimental protocols for its characterization and use in a research and development setting.
Physicochemical and Structural Properties
Understanding the fundamental physicochemical properties of 4-(Cyclohexylmethyl)piperidine is the first step in its application. These properties govern its behavior in both chemical reactions and biological systems.
Structural and Molecular Data
| Property | Value | Source / Method |
| IUPAC Name | 4-(Cyclohexylmethyl)piperidine | - |
| Molecular Formula | C₁₂H₂₃N | PubChem[4] |
| Molecular Weight | 181.32 g/mol | Calculated |
| CAS Number | 98883-91-7 (for free base) | PubChem |
| Parent Compound PubChem CID | 98883 | PubChem |
| Hydrochloride Salt CAS | 188844-14-6 | PubChem[4] |
| Hydrochloride Salt MW | 217.78 g/mol | PubChem[4] |
Predicted Physicochemical Properties
While extensive experimental data for this specific molecule is sparse, its properties can be reliably predicted based on its structure and data from analogous compounds like piperidine and its derivatives.
| Property | Predicted Value | Rationale and Authoritative Comparison |
| Appearance | Colorless to pale yellow liquid | Based on piperidine and other alkyl-substituted piperidines[5]. |
| Boiling Point | ~240-250 °C | Significantly higher than piperidine (106 °C) due to increased molecular weight and van der Waals forces. |
| pKa of Conjugate Acid (pKaH) | ~11.3 - 11.5 | The parent piperidine has a pKaH of ~11.2[5][6]. The electron-donating cyclohexylmethyl group is expected to slightly increase electron density on the nitrogen, making it a slightly stronger base. Aliphatic amines typically have pKa values around 10-11[7]. |
| Solubility | Miscible with common organic solvents (Ethanol, DCM, Chloroform, Ethyl Acetate). Low solubility in water. | Piperidine itself is miscible with water and many organic solvents[6][8]. The large, nonpolar cyclohexylmethyl group significantly increases lipophilicity, thus reducing aqueous solubility compared to the parent heterocycle. |
The Cornerstone of Functionality: Basicity
The basicity of the piperidine nitrogen is its most critical chemical characteristic, defining its reactivity, its role as a catalyst or scavenger, and, crucially, its ionization state at physiological pH. The ability to accept a proton is quantified by the pKa of its conjugate acid (pKaH); a higher pKaH indicates a stronger base[9].
Structural Origins of Basicity
The basicity of 4-(Cyclohexylmethyl)piperidine arises from the lone pair of electrons on the sp³-hybridized nitrogen atom, which is readily available for donation to a proton[10]. Unlike aromatic heterocycles such as pyridine (pKaH ≈ 5.2), where the nitrogen lone pair resides in an sp² orbital and is more tightly held, the aliphatic nature of piperidine ensures high basicity.
The cyclohexylmethyl substituent at the C4 position is a non-conjugated, electron-donating alkyl group. Through an inductive effect, it pushes electron density into the piperidine ring, marginally increasing the electron density on the nitrogen atom. This enhances the availability of the lone pair for protonation, resulting in a slightly stronger base compared to unsubstituted piperidine.
Caption: Logical workflow of structure-basicity relationship.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes a self-validating system for accurately determining the pKaH. The principle involves titrating a solution of the amine hydrochloride salt with a standardized strong base and monitoring the pH change.
Materials & Equipment:
-
4-(Cyclohexylmethyl)piperidine hydrochloride
-
0.1 M Standardized Hydrochloric Acid (HCl)
-
0.1 M Standardized Sodium Hydroxide (NaOH), carbonate-free
-
Deionized, degassed water
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
50 mL burette (Class A)
-
Beaker (100 mL)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.5 mmol of 4-(Cyclohexylmethyl)piperidine hydrochloride and dissolve it in 50 mL of deionized water in the beaker.
-
System Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution. Ensure the electrode bulb is submerged but not in the path of the stir bar.
-
Initial pH Measurement: Begin gentle stirring and record the initial pH of the solution.
-
Titration: Add the 0.1 M NaOH solution in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Endpoint Determination: Continue adding titrant, reducing the increment size as the pH begins to change more rapidly. Continue the titration well past the equivalence point (the region of sharpest pH change).
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence volume (V_eq), which is the volume of NaOH at the steepest point of the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal.
-
Trustworthiness Check: The accuracy of this method is validated by the use of standardized acidic and basic solutions and a properly calibrated pH meter. The sigmoidal shape of the resulting titration curve provides internal validation of the single proton-transfer event. For authoritative guidance on pKa determination, refer to established analytical chemistry protocols[11].
Synthesis and Chemical Reactivity
The synthesis of 4-(Cyclohexylmethyl)piperidine can be achieved through established organometallic and reduction methodologies.
Proposed Synthetic Workflow
A robust and logical synthetic route starts from commercially available 4-methylpyridine (γ-picoline).
Caption: Proposed synthesis of 4-(Cyclohexylmethyl)piperidine.
Causality Behind Experimental Choices:
-
Step 1: Deprotonation and Alkylation: 4-Methylpyridine is first deprotonated at the methyl group using a strong base like n-butyllithium (n-BuLi) at low temperature to form a stabilized carbanion. This nucleophile then undergoes an Sₙ2 reaction with an electrophile, cyclohexyl bromide, to form the C-C bond, yielding 4-(cyclohexylmethyl)pyridine.
-
Step 2: Heterocyclic Ring Reduction: The aromatic pyridine ring is highly stable. Its reduction to a piperidine requires catalytic hydrogenation under forcing conditions, typically using hydrogen gas at high pressure with a noble metal catalyst like Palladium on Carbon (Pd/C) or Platinum dioxide (PtO₂)[12]. This method is a standard and effective way to produce piperidine derivatives from their pyridine precursors[13].
Core Reactivity
The primary site of reactivity is the nucleophilic nitrogen atom.
-
N-Alkylation & N-Acylation: The lone pair on the nitrogen readily attacks electrophiles. It can be easily alkylated with alkyl halides or acylated with acid chlorides or anhydrides to form N-substituted derivatives. This reaction is fundamental in diversifying the piperidine core for structure-activity relationship (SAR) studies.
-
Salt Formation: As a base, it reacts readily with both inorganic and organic acids to form the corresponding ammonium salts (e.g., the hydrochloride salt)[4]. These salts are typically crystalline solids with higher melting points and improved aqueous solubility compared to the free base, which is often advantageous for pharmaceutical formulation.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized molecule.
Expected Spectroscopic Signatures
| Technique | Expected Features |
| ¹H NMR | ~2.5-3.0 ppm: Broad multiplet for piperidine protons adjacent to N (H2, H6). ~1.0-1.8 ppm: Complex multiplets for remaining piperidine (H3, H4, H5) and all cyclohexyl protons. ~1.5-2.0 ppm: A broad, exchangeable singlet for the N-H proton (disappears on D₂O exchange). ~1.2-1.4 ppm: A doublet for the methylene bridge protons (-CH₂-). |
| ¹³C NMR | ~45-50 ppm: Piperidine carbons adjacent to N (C2, C6). ~30-45 ppm: Remaining piperidine, cyclohexyl, and methylene bridge carbons. |
| IR Spectroscopy | ~3300 cm⁻¹: A moderate, broad N-H stretching vibration. ~2850-2950 cm⁻¹: Strong, sharp C-H stretching vibrations from the aliphatic rings. ~1100-1200 cm⁻¹: C-N stretching vibration. |
| Mass Spectrometry (EI) | M⁺ at m/z = 181: Molecular ion peak. Fragmentation: Characteristic loss of alkyl fragments from the cyclohexyl and piperidine rings. |
Note: Specific chemical shifts can be influenced by the solvent and concentration. The provided values are estimates based on analogous structures.[14][15]
Protocol: Sample Preparation for NMR Analysis
Objective: To prepare a high-quality sample for ¹H and ¹³C NMR spectroscopy that yields sharp, well-resolved peaks.
Materials:
-
4-(Cyclohexylmethyl)piperidine sample (oil or solid)
-
Deuterated solvent (e.g., CDCl₃, Methanol-d₄)
-
NMR tube (5 mm)
-
Pasteur pipette
-
Vortex mixer
Step-by-Step Methodology:
-
Sample Weighing: Weigh approximately 5-10 mg of the compound directly into a small, clean vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ for a non-polar compound) to the vial using a Pasteur pipette.
-
Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is required. If the sample does not fully dissolve, sonication may be applied for a short period.
-
Transfer to NMR Tube: Carefully transfer the solution into a clean, dry NMR tube using a Pasteur pipette. Avoid transferring any solid particulates. The final liquid height should be approximately 4-5 cm.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer's spinner turbine.
Self-Validation: The quality of the preparation is immediately evident from the resulting spectrum. A well-prepared sample will produce sharp spectral lines and a stable lock signal on the deuterated solvent. Poor dissolution will result in broad peaks and an unreliable spectrum.
Role and Applications in Drug Discovery
The 4-(Cyclohexylmethyl)piperidine scaffold is a valuable building block in modern drug discovery. Its structural features can be rationally tuned to optimize both pharmacodynamic and pharmacokinetic properties.
The piperidine core acts as a versatile anchor, while the 4-substituent projects into binding pockets of target proteins. The cyclohexylmethyl group, being bulky and highly lipophilic, is particularly effective at engaging with hydrophobic pockets in enzyme active sites or receptors. This can lead to enhanced binding affinity and potency.
A prime example of the utility of the 4-substituted piperidine core is found in the development of novel antibacterial agents. Piperidine-4-carboxamides have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium abscessus, a notoriously drug-resistant pathogen[16][17]. The piperidine unit in these molecules is crucial for positioning the other pharmacophoric elements for effective interaction with the enzyme-DNA complex[17].
Caption: Pharmacodynamic and pharmacokinetic roles of the scaffold.
Safety and Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4].
-
Precautions: As a basic amine, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
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